molecular formula C21H21N3O6S B11345198 5-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

5-(4-methoxyphenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide

Cat. No.: B11345198
M. Wt: 443.5 g/mol
InChI Key: QHVRYVSXQMBZFF-UHFFFAOYSA-N
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Description

5-(4-METHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, a morpholine sulfonyl group, and an oxazole carboxamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-METHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxyphenylboronic acid with appropriate reagents to form the desired intermediate.

    Introduction of the Morpholine Sulfonyl Group: The intermediate is then reacted with morpholine and sulfonyl chloride under controlled conditions to introduce the morpholine sulfonyl group.

    Cyclization to Form Oxazole:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-METHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield quinones, while reduction of nitro groups may produce amines.

Scientific Research Applications

5-(4-METHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-(4-METHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenylboronic Acid: Shares the methoxyphenyl group but lacks the morpholine sulfonyl and oxazole carboxamide groups.

    Morpholine-4-sulfonyl Chloride: Contains the morpholine sulfonyl group but lacks the methoxyphenyl and oxazole carboxamide groups.

    Oxazole-3-carboxamide: Features the oxazole carboxamide group but lacks the methoxyphenyl and morpholine sulfonyl groups.

Uniqueness

The uniqueness of 5-(4-METHOXYPHENYL)-N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-1,2-OXAZOLE-3-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

Molecular Formula

C21H21N3O6S

Molecular Weight

443.5 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H21N3O6S/c1-28-17-6-2-15(3-7-17)20-14-19(23-30-20)21(25)22-16-4-8-18(9-5-16)31(26,27)24-10-12-29-13-11-24/h2-9,14H,10-13H2,1H3,(H,22,25)

InChI Key

QHVRYVSXQMBZFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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